Methyl-D9-choline chloride

概要

説明

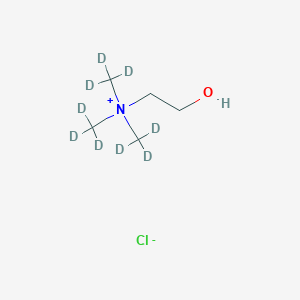

コリン-d9(塩化物)は、塩化コリンの重水素標識アナログです。有機化合物であり、第四級アンモニウム塩で、コリンカチオンと塩化物アニオンから構成されています。 重水素標識は、特に質量分析法を含む科学研究において、コリンの定量のための内部標準として役立つため、特に有用です .

準備方法

合成経路と反応条件

コリン-d9(塩化物)は、ジメチルエタノールアミンを重水素標識メチルクロリドでメチル化することによって合成できます。この反応には、通常、次の手順が含まれます。

メチル化: ジメチルエタノールアミンを重水素標識メチルクロリドと反応させます。

精製: 得られた生成物を精製して、高純度のコリン-d9(塩化物)を得ます。

工業的生産方法

コリン-d9(塩化物)の工業的生産には、エチレンオキシド、塩化水素、および重水素標識トリメチルアミンを反応させる方法があります。 この方法は、一貫した品質で大量生産を保証します .

化学反応の分析

反応の種類

コリン-d9(塩化物)は、以下を含むさまざまな化学反応を起こします。

酸化: コリン-d9(塩化物)は、酸化されてベタイン-d9を形成できます。

置換: 塩化物イオンが他の求核剤に置き換わる求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

置換: 一般的な求核剤には、水酸化物イオンや他のハロゲン化物イオンなどがあります。

主要な生成物

ベタイン-d9: 酸化によって形成されます。

置換されたコリン-d9化合物: 求核置換反応によって形成されます.

科学研究への応用

コリン-d9(塩化物)は、科学研究において幅広い用途があります。

化学: コリンの定量のための質量分析法の内部標準として使用されます。

生物学: コリンとその誘導体を含む代謝経路の研究に役立ちます。

医学: 肝臓、神経、筋肉の機能に関する研究で使用されます。

科学的研究の応用

Metabolic Tracing and Phospholipid Synthesis

Methyl-D9-choline chloride is primarily utilized as a tracer in studies investigating phospholipid metabolism. Its incorporation into phosphatidylcholine (PC) allows researchers to track the synthesis and turnover of surfactant phospholipids in various biological contexts.

Case Study: Pulmonary Surfactant Composition

A study involving healthy adults infused with this compound demonstrated its utility in assessing surfactant composition. The research focused on the incorporation of D9-choline into different endobronchial compartments, including bronchoalveolar lavage fluid (BALF) and induced sputum. Key findings include:

- Incorporation Rates : At 24 hours post-infusion, the total methyl-D9-choline incorporation into surfactant PC was measured at 0.35 ± 0.17% for BALF and 0.13 ± 0.03% for induced sputum, indicating varying synthesis rates across compartments .

- Molecular Specificity : The study revealed that the proportion of newly synthesized PC varied significantly between sample types and over time, highlighting the complex dynamics of surfactant metabolism in healthy lungs .

| Sample Type | Incorporation Rate at 24h (%) | Incorporation Rate at 48h (%) |

|---|---|---|

| BALF | 0.35 ± 0.17 | 0.52 ± 0.15 |

| Induced Sputum | 0.13 ± 0.03 | Stable between 48-96h |

Nutritional Studies and Choline Supplementation

This compound has been instrumental in understanding choline's role in nutrition and metabolism, particularly during pregnancy.

Case Study: Prenatal Choline Supplementation

Research has shown that prenatal supplementation with choline can influence maternal and fetal biomarkers of choline metabolism. In a randomized study, participants received this compound to assess its effects on metabolic markers:

- Maternal Biomarkers : The study found significant changes in maternal plasma levels of D9-choline and its metabolites, indicating enhanced choline availability during pregnancy .

- Fetal Implications : The results suggested potential benefits for fetal development, as adequate choline is crucial for brain development .

Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound have been studied to evaluate its bioavailability and metabolic pathways.

Case Study: Comparative Metabolism of Choline Sources

A recent study compared the pharmacokinetic profiles of various choline sources, including this compound:

- Peak Concentrations : D9-choline chloride exhibited rapid absorption with peak plasma concentrations occurring around 1.5 hours post-ingestion .

- Metabolite Formation : The formation of D9-betaine was significantly higher after administration of D9-choline chloride compared to other forms like D9-GPC (Glycerophosphocholine), suggesting differences in metabolic pathways among choline derivatives .

| Choline Source | Time to Peak Concentration (h) | Max D9-Betaine Concentration (µmol/L) |

|---|---|---|

| This compound | 1.5 | 3.60 ± [3.28–4.26] |

| D9-GPC | Varies | Lower than D9-Choline Chloride |

Implications for Disease Research

The application of this compound extends into disease research, particularly in understanding lung diseases characterized by altered surfactant metabolism.

Case Study: Lung Disease Mechanisms

Studies utilizing methyl-D9-choline have provided insights into the molecular mechanisms underlying lung diseases:

- Surfactant Dysfunction : Research indicates that changes in surfactant PC composition can be linked to inflammatory conditions in the lungs, with methyl-D9-choline serving as a valuable tool for tracing these alterations .

- Therapeutic Potential : Understanding how choline metabolism is affected in disease states may lead to novel therapeutic strategies aimed at restoring normal surfactant function.

作用機序

コリン-d9(塩化物)は、ホスファチジルコリンなどの膜リン脂質の生合成における前駆体として機能します。細胞シグナル伝達と膜を介した輸送を促進します。 さらに、神経機能に不可欠な神経伝達物質であるアセチルコリンの前駆体としても役立ちます .

類似化合物の比較

類似化合物

塩化コリン: コリン-d9(塩化物)の非重水素標識体。

ベタイン: コリンの酸化生成物。

ホスファチジルコリン: コリンから誘導されたリン脂質。

独自性

コリン-d9(塩化物)は、重水素標識が施されているため、質量分析法の理想的な内部標準となります。 この標識により、代謝研究における正確な定量と追跡が可能になり、非標識アナログよりも有利です .

類似化合物との比較

Similar Compounds

Choline Chloride: The non-deuterated form of choline-d9 (chloride).

Betaine: An oxidation product of choline.

Phosphatidylcholine: A phospholipid derived from choline.

Uniqueness

Choline-d9 (chloride) is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and tracking in metabolic studies, providing an advantage over non-labeled analogs .

生物活性

Methyl-D9-choline chloride is a deuterated form of choline, an essential nutrient that plays a critical role in various biological processes, including cell membrane integrity, signaling pathways, and lipid metabolism. This article explores the biological activity of this compound, focusing on its metabolic pathways, incorporation into phospholipids, and implications for health.

1. Overview of this compound

This compound (CHClNO) is a stable isotope-labeled compound used primarily in metabolic studies. It serves as a tracer to understand choline metabolism and its incorporation into phospholipids, particularly phosphatidylcholine (PC), which is vital for cellular membranes and pulmonary surfactant.

2. Metabolism and Kinetics

Recent studies have demonstrated that this compound is rapidly absorbed and metabolized in the body. It undergoes conversion into various metabolites, including D9-betaine and D9-phosphocholine. The kinetics of these processes can vary based on the form of choline administered:

- Absorption Rates : this compound shows a rapid increase in plasma concentrations, peaking around 1.5 hours post-administration. The area under the curve (AUC) for plasma D9-PC concentrations is significantly higher when administered as part of phospholipid formulations compared to water-soluble forms .

- Metabolic Pathways : The primary metabolic pathway involves the conversion of D9-choline to phosphatidylcholine via the CDP-choline pathway. This process has been shown to be active in both adults and infants, indicating its importance in developmental stages .

Table 1: Comparison of Plasma Concentrations Post-Administration

| Compound | Peak Time (h) | Max Concentration (µmol/L) | AUC (0-7d) |

|---|---|---|---|

| This compound | 1.5 | 3.60 | High |

| D9-POPC | 2.3 | Higher than water-soluble | Significantly different |

3. Incorporation into Phospholipids

This compound is particularly significant in studying the incorporation of choline into phospholipids, especially in lung surfactant:

- Study Findings : In a controlled study involving healthy adults, intravenous infusion of this compound resulted in measurable incorporation into pulmonary surfactant phosphatidylcholine over time, with a noted increase from 0.35% at 24 hours to 0.52% at 48 hours .

- Correlation with Lung Function : The incorporation rates were positively correlated with lung function parameters, suggesting potential benefits for respiratory health .

Table 2: Incorporation Rates of Methyl-D9-Choline into Phosphatidylcholine

| Time Point (hours) | BALF Incorporation (%) | Tracheal Wash Incorporation (%) |

|---|---|---|

| 24 | 0.35 ± 0.17 | 0.35 ± 0.17 |

| 48 | 0.52 ± 0.15 | 0.52 ± 0.15 |

4. Clinical Implications and Case Studies

This compound has been studied for its potential clinical implications:

- Chronic Conditions : In cystic fibrosis patients, supplementation with this compound normalized plasma choline levels and improved lung function metrics such as forced expiratory volume . This suggests that enhancing choline metabolism may benefit patients with impaired respiratory function.

- Neonatal Studies : In neonates, continued administration of this compound indicated active metabolic pathways leading to increased plasma PC concentrations, essential for cellular development and function .

5. Conclusion

This compound serves as a valuable tool for understanding choline metabolism and its biological significance in health and disease. Its rapid absorption and incorporation into essential cellular components highlight its potential therapeutic applications, particularly in respiratory health and developmental biology.

Ongoing research will further elucidate the mechanisms by which this compound influences health outcomes and may lead to new strategies for managing conditions associated with choline deficiency or impaired metabolism.

特性

IUPAC Name |

2-hydroxyethyl-tris(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMZJAMFUVOLNK-KYRNGWDOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584026 | |

| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61037-86-3 | |

| Record name | Methyl-D9-choline chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061037863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline chloride-trimethyl-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-D9-CHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4659NSZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。